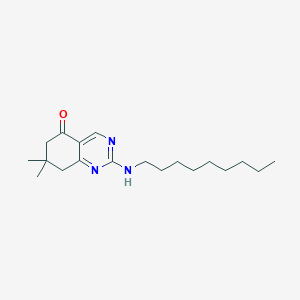![molecular formula C16H20N4OS2 B215860 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215860.png)
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, also known as DMPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and environmental sciences. DMPTA is a derivative of benzothiazole and pyrimidine, and its unique chemical structure makes it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In the pharmaceutical industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is thought to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase and monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters in the brain.
In the agricultural industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is believed to enhance the growth and development of plants by increasing the production of phytohormones, such as auxins and cytokinins. It also increases the activity of antioxidant enzymes, which protect plants from oxidative stress.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects, depending on the system being studied. In the pharmaceutical industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
In the agricultural industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to increase the growth and development of plants, as well as their tolerance to abiotic stress factors. It has also been shown to improve the quality and yield of crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is its unique chemical structure, which makes it a promising candidate for further research and development in various fields of science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals that are currently used in the industry.
One limitation of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is its limited solubility in water, which can make it difficult to use in certain applications. Another limitation is its high cost, which may limit its use in some industries.
Direcciones Futuras
There are several future directions for research on 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. In the pharmaceutical industry, further studies are needed to determine the optimal dosage and administration of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for the treatment of various diseases. In the agricultural industry, further studies are needed to determine the optimal concentration and application of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for enhancing plant growth and development. In the environmental sciences, further studies are needed to determine the effectiveness of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for removing heavy metals and organic pollutants from contaminated soil and water. Overall, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has the potential to be a valuable chemical compound for a variety of scientific applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-aminobenzothiazole and 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide in the presence of a base, such as potassium carbonate or sodium hydroxide, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization methods.
Aplicaciones Científicas De Investigación
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been studied extensively for its potential applications in various fields of science. In the pharmaceutical industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase enzymes, respectively.
In the agricultural industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to enhance the growth and development of plants by increasing their tolerance to abiotic stress factors, such as drought and salinity. It has also been shown to improve the quality and yield of crops, making it a promising candidate for further research and development in the field of agriculture.
In the environmental sciences, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been investigated for its potential use as a biocide and fungicide. It has also been studied for its ability to remove heavy metals and organic pollutants from contaminated soil and water.
Propiedades
Nombre del producto |
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C16H20N4OS2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H20N4OS2/c1-9-4-5-12-13(6-9)23-16(19-12)20-14(21)8-22-15-17-10(2)7-11(3)18-15/h7,9H,4-6,8H2,1-3H3,(H,19,20,21) |
Clave InChI |
CUHGOPTVRRVEIS-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC(=CC(=N3)C)C |
SMILES canónico |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC(=CC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)




![Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215794.png)
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![2-[4-(6-Amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B215797.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)